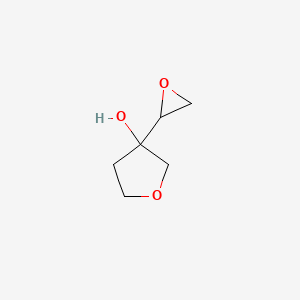
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is a complex organic compound featuring a thiophene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution reactions: The thiophene core is then subjected to various substitution reactions to introduce the amino and tosyl groups. This often involves the use of reagents such as tosyl chloride and amines under basic conditions.
Coupling reactions: The final step involves coupling the substituted thiophene with a phenylmethanone derivative, typically using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalyst recycling: To reduce costs and environmental impact.
Purification processes: Such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiophene core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of nitro derivatives or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Biology and Medicine: : It has shown promise in preliminary studies for its antimicrobial and anticancer properties. The presence of the tosyl group enhances its ability to interact with biological targets.
Industry: : In materials science, it is explored for use in organic semiconductors and light-emitting diodes due to its electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and tosyl groups facilitate binding to proteins and enzymes, potentially inhibiting their function. The thiophene core can participate in π-π stacking interactions, which are crucial in electronic applications.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in cell proliferation.
DNA: Intercalation into DNA strands, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-methylthiophen-2-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a tosyl group.
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-nitrothiophen-2-yl)(phenyl)methanone: Contains a nitro group, which alters its electronic properties and biological activity.
Uniqueness: The presence of the tosyl group in (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone provides unique reactivity and interaction capabilities, making it more versatile for various applications compared to its analogs.
Propiedades
IUPAC Name |
[3-amino-5-(2,3-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-12-14-20(15-13-16)33(30,31)25-22(27)24(23(29)19-9-5-4-6-10-19)32-26(25)28-21-11-7-8-17(2)18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCLPPSBRMOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)

![5-[(Propan-2-yloxy)methyl]pyridin-2-amine](/img/structure/B2812884.png)



![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2812890.png)





